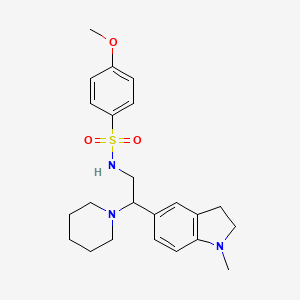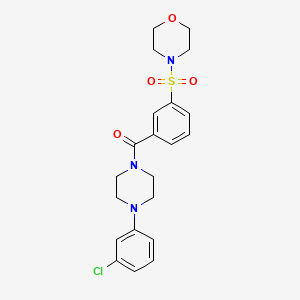
(4-(3-Chlorophenyl)piperazin-1-yl)(3-(morpholinosulfonyl)phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound contains several functional groups, including a piperazine ring, a morpholine ring, a sulfonyl group, and a ketone group. The presence of these functional groups suggests that the compound could have a variety of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The piperazine and morpholine rings would provide a rigid, cyclic structure, while the sulfonyl and ketone groups could participate in various intermolecular interactions .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The piperazine and morpholine rings might undergo substitution reactions, while the ketone could be involved in condensation or addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure and functional groups .Aplicaciones Científicas De Investigación
Antidepressant Research
This compound has been studied for its potential as an antidepressant. The piperazine moiety is known to interact with serotonin receptors, which are crucial in regulating mood and anxiety. Research has shown that derivatives of this compound can act as serotonin receptor ligands, potentially offering new avenues for antidepressant therapies .
Antitumor Activity
Studies have explored the antitumor properties of this compound. The presence of the piperazine ring and the sulfonyl group can enhance the compound’s ability to inhibit tumor growth. Research indicates that these derivatives can interfere with cancer cell proliferation, making them promising candidates for anticancer drugs .
Antibacterial Applications
This compound has shown significant antibacterial activity. The piperazine and sulfonyl groups contribute to its effectiveness against various bacterial strains. Research has demonstrated that these derivatives can inhibit bacterial growth, suggesting their potential use in developing new antibacterial agents .
Antifungal Research
In addition to antibacterial properties, this compound has been investigated for its antifungal activity. The structural features of the compound allow it to disrupt fungal cell membranes, making it a potential candidate for antifungal treatments. Studies have shown promising results against common fungal pathogens .
Antiviral Applications
Research has also focused on the antiviral properties of this compound. The unique structure of the compound enables it to interfere with viral replication processes. Studies have indicated that it can be effective against certain viruses, providing a basis for the development of new antiviral medications .
Neuroprotective Effects
This compound has been studied for its neuroprotective effects, particularly in the context of neurodegenerative diseases like Parkinson’s and Alzheimer’s. The interaction with serotonin receptors and other neural pathways suggests that it could help protect neurons from damage and improve cognitive function .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(3-morpholin-4-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O4S/c22-18-4-2-5-19(16-18)23-7-9-24(10-8-23)21(26)17-3-1-6-20(15-17)30(27,28)25-11-13-29-14-12-25/h1-6,15-16H,7-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQENZYXOUZMDFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-(4-Methyl-1,3-thiazole-5-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2842597.png)
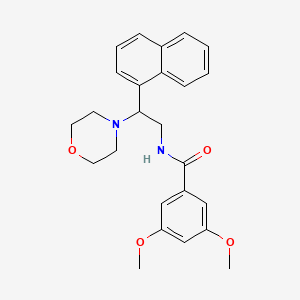

![2-Chloro-1-spiro[3H-1,4-benzoxazine-2,4'-oxane]-4-ylethanone](/img/structure/B2842603.png)
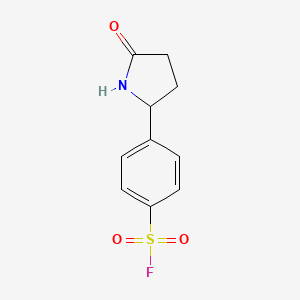
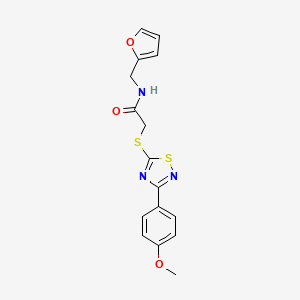
![N-methyl-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2842608.png)

![4-(benzo[d][1,3]dioxol-5-yl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2842612.png)
![Methyl 2-({[5-chloro-1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}amino)benzenecarboxylate](/img/structure/B2842613.png)

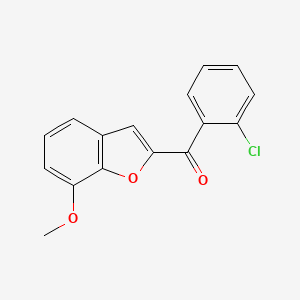
![4-[(Ethylsulfamoyl)methyl]benzoic acid](/img/structure/B2842617.png)
